molecular formula C7H12BF3KNO2 B1486668 Potassium trifluoro(3-morpholino-3-oxopropyl)borate CAS No. 1150654-74-2

Potassium trifluoro(3-morpholino-3-oxopropyl)borate

Cat. No.: B1486668
CAS No.: 1150654-74-2
M. Wt: 249.08 g/mol
InChI Key: XRBGFSOMOUCXJJ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-morpholino-3-oxopropyl)borate is an organotrifluoroborate salt of interest in synthetic organic chemistry and drug discovery research. Compounds in this class are highly stable and have emerged as promising alternatives to boronic acids and esters, often demonstrating superior reactivity in key transformations . The presence of the morpholino group is a significant structural feature, as morpholino derivatives are extensively utilized in the development of bioactive molecules and antisense therapeutics . This reagent is particularly valuable in transition-metal-catalyzed reactions. Potassium trifluoro(organo)borates are known to undergo efficient transmetallation with transition metals, making them excellent partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds . Furthermore, their utility extends to conjugate addition (1,4-addition) reactions. Research on analogous salts has shown successful rhodium-catalyzed additions to unsaturated carbonyl systems, providing efficient access to complex organic molecules, including functionalized amino acid derivatives . The integration of the morpholino ring, a common pharmacophore, with the reactive organoborate handle in a single molecule makes this compound a valuable bifunctional building block. It is ideal for constructing more complex structures for pharmaceutical research and material science applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium;trifluoro-(3-morpholin-4-yl-3-oxopropyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BF3NO2.K/c9-8(10,11)2-1-7(13)12-3-5-14-6-4-12;/h1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBGFSOMOUCXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)N1CCOCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657918
Record name Potassium trifluoro[3-(morpholin-4-yl)-3-oxopropyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150654-74-2
Record name Potassium trifluoro[3-(morpholin-4-yl)-3-oxopropyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches to Potassium Organotrifluoroborates

Potassium organotrifluoroborates are typically synthesized via fluorination of organoboron precursors such as boronic acids, boronate esters, or boroxines using potassium hydrogen difluoride (KHF2) or potassium fluoride (KF) in the presence of acid catalysts like tartaric acid. This method is widely accepted due to its mild conditions and good yields.

Key synthetic routes include:

Specific Preparation of Potassium trifluoro(3-morpholino-3-oxopropyl)borate

While direct literature on this exact compound is limited, closely related potassium organotrifluoroborates with morpholino and oxopropyl substituents have been synthesized using adapted procedures involving:

Experimental Conditions and Yields

Step Reagents/Conditions Temperature (K) Yield (%) Notes
Protection of propargylic alcohol Dihydropyran Ambient Not specified Protects hydroxyl group
Hydrotelluration of alkyne Tellurium reagent Ambient Not specified Forms Z-vinylic telluride
Transmetalation n-Butyllithium in Et2O 203 → 253 - Dropwise addition, low temperature
Boronate formation B(OiPr)3 233 - 1 hour reaction
Fluorination KHF2 aqueous solution Ambient - 1 hour reaction, aqueous medium
Isolation Evaporation, recrystallization from acetone Ambient ~24 Moderate yield, purification step

Mechanistic Insights and Structural Considerations

  • The potassium cation coordinates with fluorine and oxygen atoms in the trifluoroborate anion, stabilizing the compound in a distorted bicapped trigonal-prismatic geometry.

  • The morpholino substituent provides steric and electronic effects influencing reactivity and stability.

  • The oxopropyl group is introduced via the propargylic alcohol precursor, and its protection/deprotection is critical to maintain functional group integrity during synthesis.

Summary of Research Findings

  • Potassium trifluoroborates are generally synthesized via fluorination of organoboron precursors using KHF2, a method that is mild, efficient, and adaptable to various functional groups.

  • The specific preparation of this compound involves multi-step synthesis starting from protected propargylic alcohols, formation of vinylic telluride intermediates, transmetalation, boronation, and fluorination.

  • Yields for such syntheses are moderate, and purification typically involves recrystallization from organic solvents.

  • These compounds are valuable in Suzuki-Miyaura and other cross-coupling reactions due to their stability and reactivity profiles.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-morpholino-3-oxopropyl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding borate esters.

    Reduction: It can be reduced to yield boron-containing alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce boron-containing alcohols. Substitution reactions can result in a variety of functionalized borate derivatives.

Scientific Research Applications

Potassium trifluoro(3-morpholino-3-oxopropyl)borate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium trifluoro(3-morpholino-3-oxopropyl)borate exerts its effects involves the interaction of its borate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the borate group facilitates the formation of carbon-carbon bonds by acting as a nucleophile. The trifluoromethyl group enhances the compound’s reactivity and stability, while the morpholino group provides additional functional versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotrifluoroborate salts are versatile reagents in organic synthesis, and their reactivity depends on the substituent attached to the boron atom. Below is a detailed comparison of potassium trifluoro(3-morpholino-3-oxopropyl)borate with structurally related compounds:

Structural and Functional Group Variations

Compound Name (CAS) Substituent Type Molecular Formula Molecular Weight (g/mol) Key Applications
This compound (1150654-74-2) Morpholino-amide C₇H₁₂BF₃KNO₂ 249.08 Cross-coupling to introduce morpholine motifs
Potassium 3-phenylpropyltrifluoroborate (329976-75-2) Alkyl (phenylpropyl) C₉H₁₁BF₃K 226.088 Suzuki couplings for alkyl-aryl bond formation
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate (1705578-36-4) Aromatic nitro-amide C₉H₉BF₃KN₂O₃ 300.08 Intermediate for nitro-group reduction to amines
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate (1705578-20-6) Aromatic bromo-amide C₉H₉BBrF₃KNO 335.00 Halogenated substrates for further functionalization
Potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate (1174338-61-4) Aromatic amide C₉H₁₀BF₃KNO 267.09 Synthesis of aniline derivatives

Reactivity and Stability

  • Electronic Effects: The morpholino group in the target compound provides moderate electron-withdrawing and donating effects due to its cyclic amide structure, enhancing stability in aqueous conditions compared to purely aromatic derivatives (e.g., nitro- or bromo-substituted analogs) . Nitro-substituted derivatives (e.g., 1705578-36-4) exhibit strong electron-withdrawing effects, which stabilize the borate but may slow down coupling reactions .
  • Steric Effects: The morpholino group introduces moderate steric hindrance, making the compound suitable for reactions requiring balanced reactivity and selectivity. In contrast, bulky substituents like 4-tert-butylphenyl () may hinder coupling efficiency .

Solubility and Physical Properties

  • The morpholino derivative’s polar morpholine ring likely improves water solubility compared to non-polar alkyltrifluoroborates (e.g., 329976-75-2) .
  • Nitro- and bromo-substituted compounds (e.g., 1705578-36-4, 1705578-20-6) are typically less soluble in polar solvents due to their aromatic hydrophobic groups .

Commercial Availability and Cost

  • The morpholino compound is priced at $28.00 for 0.25 g (95% purity), reflecting its specialized application .
  • Simpler analogs like potassium 3-fluorophenyltrifluoroborate () are cheaper ($14.50–$80.00 per gram) due to their broader use .
  • Bromo- and nitro-substituted derivatives are often discontinued or available only in small quantities, limiting their practicality .

Biological Activity

Potassium trifluoro(3-morpholino-3-oxopropyl)borate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₇BF₃KO₂
  • Molecular Weight : 194.00 g/mol
  • CAS Number : 1023357-63-2
  • Boiling Point : Not specified

This compound functions primarily as a boron-based reagent in various organic synthesis reactions, including the Suzuki-Miyaura cross-coupling reactions. The trifluoroborate moiety allows for efficient coupling with aryl halides, making it a valuable tool in drug discovery and development.

Key Mechanisms:

  • Reactivity in Cross-Coupling : The compound acts as a versatile coupling partner in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds.
  • Stability and Selectivity : The presence of the morpholino group enhances solubility and stability in biological environments, which is crucial for therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that compounds containing boron can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression.
  • Cytotoxicity : In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Study on Anticancer Properties :
    • A study published in Frontiers in Chemistry demonstrated that boron-containing compounds could effectively inhibit the proliferation of breast cancer cells. The study highlighted the role of this compound in disrupting metabolic pathways essential for cancer cell survival .
  • Cross-Coupling Reactions :
    • Research conducted by Ley et al. (2003) illustrated the effectiveness of this compound in forming C–C bonds through palladium-catalyzed processes, showcasing its utility in synthesizing complex organic molecules .

Data Summary Table

PropertyValue
Molecular Weight194.00 g/mol
CAS Number1023357-63-2
Anticancer ActivityYes
CytotoxicityVaries by cell line
Role in SynthesisCross-coupling reagent

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing potassium trifluoro(3-morpholino-3-oxopropyl)borate, and how can purity be optimized?

  • Methodology : Synthesis typically involves organolithium reagents (e.g., n-BuLi) reacting with a propargyl precursor (e.g., 3-morpholino-3-oxopropyne) in dry THF under inert atmosphere (N₂ or Ar). Boronation is achieved using B(Oi-Pr)₃, followed by potassium exchange with KHF₂. Purification involves recrystallization from acetone or aqueous washes to remove inorganic salts. Purity (>95%) is confirmed via NMR and elemental analysis .
  • Key Steps :

Lithiation at -78°C to prevent side reactions.

Controlled addition of boronating agents to avoid over-substitution.

Use of saturated KHF₂ for efficient trifluoroborate formation .

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H NMR : Peaks for morpholino protons (δ 3.6–3.8 ppm) and propionyl chain (δ 2.5–3.0 ppm).
  • ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm, morpholine carbons at 45–60 ppm.
  • ¹⁹F NMR : Distinct triplet near -135 ppm for BF₃⁻ group .
  • HRMS : Exact mass validation (e.g., [M-K]⁻ ion at m/z 249.08) .

Q. What are the storage conditions and stability considerations for this compound?

  • Storage : Store at 0–6°C under inert gas (Ar) in sealed containers. Avoid moisture and prolonged exposure to air to prevent hydrolysis of the trifluoroborate group .
  • Stability : Decomposes above 100°C; monitor for discoloration (yellowing) or precipitate formation, indicating degradation .

Advanced Research Questions

Q. How does the morpholino substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The morpholino group acts as an electron-withdrawing substituent, polarizing the boron center and enhancing nucleophilicity in Suzuki-Miyaura couplings. Comparative studies with non-morpholino analogs show 10–20% higher yields in aryl-aryl bond formations .
  • Experimental Design :

Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

Optimize solvent polarity (dioxane > THF) to stabilize transition states .

Q. What strategies resolve discrepancies in NMR data for boron-containing intermediates?

  • Troubleshooting :

  • ¹¹B NMR : Detect residual boric acid (δ 18–20 ppm) or incomplete trifluoroborate formation (δ 5–10 ppm).
  • HRMS Cross-Validation : Confirm molecular ion peaks to rule out impurities.
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can reaction conditions be optimized for trifluoroborate-mediated C–H functionalization?

  • Parameters :

  • Catalyst : Ni(COD)₂ outperforms Pd in directing-group-free C–H activation.
  • Solvent : Use DMAc or DMF for high-temperature reactions (80–100°C).
  • Additives : 1,10-Phenanthroline suppresses protodeboronation .

Q. What are the implications of solvent choice on the stability of potassium trifluoroborates?

  • Findings : Polar aprotic solvents (e.g., DMSO) accelerate hydrolysis of BF₃⁻ groups, while ethers (THF, dioxane) enhance stability. Conduct kinetic studies by monitoring ¹⁹F NMR signal decay in different solvents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium trifluoro(3-morpholino-3-oxopropyl)borate
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Potassium trifluoro(3-morpholino-3-oxopropyl)borate

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